molecular formula C19H24N4O4 B601044 N-((S)-1-(((S)-1-hydroperoxy-3-Methylbutyl)aMino)-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxaMide CAS No. 886979-81-3

N-((S)-1-(((S)-1-hydroperoxy-3-Methylbutyl)aMino)-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxaMide

Cat. No.: B601044
CAS No.: 886979-81-3
M. Wt: 372.4 g/mol
InChI Key: ATPZUYZYORUVIK-RDJZCZTQSA-N
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Description

The compound is a derivative of pyrazine-2-carboxamide . Pyrazine-2-carboxamides are a class of compounds that contain a pyrazine ring, which is a six-membered aromatic ring with two nitrogen atoms, attached to a carboxamide group. The specific compound you mentioned has additional functional groups attached, including a phenyl group and an amino group.


Molecular Structure Analysis

The molecular structure of this compound would be based on the pyrazine-2-carboxamide core, with additional functional groups attached. The presence of multiple functional groups could lead to a variety of intermolecular interactions, such as hydrogen bonding, which could influence the compound’s properties .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the various functional groups present. For example, the amino group could potentially undergo reactions such as acylation or alkylation .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups all influence a compound’s properties .

Scientific Research Applications

Bortezomib Degradation and Stability

The degradation of bortezomib, a peptidomimetic boronic acid drug used for multiple myeloma treatment, was studied under clinical conditions. It was found that bortezomib, when reconstituted and stored at 4°C, remained stable for a week. However, degradation products were identified after a month, indicating oxidative deboronation under common conditions of use, suggesting the importance of low temperature and minimal air exposure to maintain its stability and efficacy Bolognese et al., 2009.

Synthesis and Activity of Pyrazine-2-substituted Carboxamide Derivatives

Research into pyrazine-2-substituted carboxamide derivatives revealed their synthesis and evaluation for antimicrobial and Leuconostoc mesenteroides growth inhibition activities. These derivatives exhibit pronounced effects, highlighting the potential for developing new antimicrobial agents El-Wahab et al., 2006.

Novel Amino Pyrazole Derivatives and Their Medicinal Value

The synthesis of novel amino pyrazole derivatives and their evaluation for medicinal value, particularly as antimicrobial agents, were studied. Certain compounds demonstrated good activity, indicating their potential as antimicrobial agents Shah et al., 2018.

Cytotoxicity of Pyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives

The synthesis of 5-amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and their derivatives, followed by evaluation for in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, showcased the potential of these compounds in cancer treatment Hassan et al., 2014.

Synthesis of Functionalized Amino Acid Derivatives for Anticancer Agents

The creation of functionalized amino acid derivatives evaluated for in vitro cytotoxicity against human cancer cell lines revealed compounds with promising cytotoxicity, underscoring their potential use in designing new anticancer agents Kumar et al., 2009.

Safety and Hazards

Without specific information, it’s difficult to predict the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-((S)-1-(((S)-1-hydroperoxy-3-Methylbutyl)aMino)-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxaMide involves the conversion of starting materials through a series of reactions to form the desired compound. The key steps in the synthesis pathway include the synthesis of the chiral building block, the coupling of the building block with the pyrazine-2-carboxylic acid, and the subsequent formation of the amide bond.", "Starting Materials": ["(S)-3-Methyl-1-butan-1-ol", "Tosyl chloride", "Sodium azide", "Sodium borohydride", "Phenylacetic acid", "Pyrazine-2-carboxylic acid", "N,N'-Dicyclohexylcarbodiimide", "N-Hydroxysuccinimide", "Triethylamine", "Diisopropylethylamine", "Dimethylformamide", "Acetic anhydride", "Hydrogen peroxide", "Sodium hydroxide", "Methanol", "Ethyl acetate", "Hexanes"], "Reaction": ["Synthesis of (S)-3-Methyl-1-butan-1-ol", "Tosylation of (S)-3-Methyl-1-butan-1-ol", "Azide displacement of tosylate to form (S)-1-Azido-3-methylbutan-1-ol", "Reduction of azide to amine using sodium borohydride to form (S)-1-Amino-3-methylbutan-1-ol", "Synthesis of (S)-1-((S)-1-((Phenylacetyl)amino)-3-methylbutan-1-yl)pyrazine-2-carboxylic acid", "Activation of carboxylic acid with N,N'-Dicyclohexylcarbodiimide and N-Hydroxysuccinimide", "Coupling of activated carboxylic acid with (S)-1-Amino-3-methylbutan-1-ol", "Formation of the amide bond using triethylamine and diisopropylethylamine", "Hydroperoxidation of the alkene using hydrogen peroxide and acetic anhydride", "Formation of the pyrazine-2-carboxamide using sodium hydroxide and methanol", "Purification of the compound using ethyl acetate and hexanes"] }

CAS No.

886979-81-3

Molecular Formula

C19H24N4O4

Molecular Weight

372.4 g/mol

IUPAC Name

N-[(2S)-1-[[(1S)-1-hydroperoxy-3-methylbutyl]amino]-1-oxo-3-phenylpropan-2-yl]pyrazine-2-carboxamide

InChI

InChI=1S/C19H24N4O4/c1-13(2)10-17(27-26)23-18(24)15(11-14-6-4-3-5-7-14)22-19(25)16-12-20-8-9-21-16/h3-9,12-13,15,17,26H,10-11H2,1-2H3,(H,22,25)(H,23,24)/t15-,17-/m0/s1

InChI Key

ATPZUYZYORUVIK-RDJZCZTQSA-N

Isomeric SMILES

CC(C)C[C@@H](NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)C2=NC=CN=C2)OO

SMILES

CC(C)CC(NC(=O)C(CC1=CC=CC=C1)NC(=O)C2=NC=CN=C2)OO

Canonical SMILES

CC(C)CC(NC(=O)C(CC1=CC=CC=C1)NC(=O)C2=NC=CN=C2)OO

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

2-PyrazinecarboxaMide, N-[(1S)-2-[[(1S)-1-hydroperoxy-3-Methylbutyl]aMino]-2-oxo-1-(phenylMethyl)ethyl]-;  N-((S)-1-(((S)-1-hydroperoxy-3-Methylbutyl)aMino)-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxaMide

Origin of Product

United States

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